N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-tert-butylbenzamide
CAS No.: 946381-82-4
Cat. No.: VC11966189
Molecular Formula: C26H28N2O3S
Molecular Weight: 448.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946381-82-4 |
|---|---|
| Molecular Formula | C26H28N2O3S |
| Molecular Weight | 448.6 g/mol |
| IUPAC Name | N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-tert-butylbenzamide |
| Standard InChI | InChI=1S/C26H28N2O3S/c1-26(2,3)21-13-11-19(12-14-21)25(29)27-22-15-16-24-20(18-22)8-7-17-28(24)32(30,31)23-9-5-4-6-10-23/h4-6,9-16,18H,7-8,17H2,1-3H3,(H,27,29) |
| Standard InChI Key | KLTHKIQPZGROKV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Introduction
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-tert-butylbenzamide is a synthetic organic compound that combines structural features of sulfonamides and benzamides. These structural motifs are often associated with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides an in-depth exploration of this compound's chemical structure, synthesis pathways, potential applications, and biological activity.
Synthesis Pathways
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-tert-butylbenzamide typically involves:
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Formation of the Tetrahydroquinoline Core:
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Cyclization of appropriate precursors (e.g., aniline derivatives) under acidic or catalytic conditions.
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Reduction steps to achieve the tetrahydro form.
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Introduction of the Benzenesulfonyl Group:
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Reaction with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage.
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Attachment of the Benzamide Moiety:
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Coupling reaction between the amine group on the tetrahydroquinoline and 4-tert-butylbenzoyl chloride.
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Pharmacological Relevance
The structural motifs in this compound suggest several pharmacological potentials:
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Anticancer Activity: Benzamides and sulfonamides are known to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrase, which are targets in cancer therapy.
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Anti-inflammatory Effects: Sulfonamides are widely studied for their anti-inflammatory properties through inhibition of cyclooxygenase enzymes.
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Antimicrobial Activity: The quinoline core is often associated with activity against bacterial and protozoal pathogens.
Drug Development
The compound's unique combination of hydrophobic (tert-butyl group) and polar (sulfonamide) regions may enhance its bioavailability and interaction with biological targets.
Biological Activity
While no specific studies on this compound were found in the provided search results, related compounds with similar structures (e.g., benzamides and sulfonamides) exhibit:
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